molecular formula C15H33NO3Si B038555 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- CAS No. 116229-43-7

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-

Cat. No.: B038555
CAS No.: 116229-43-7
M. Wt: 303.51 g/mol
InChI Key: PRKPGWQEKNEVEU-UHFFFAOYSA-N
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Description

Introduction to 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- Research

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- (CAS Registry Number: 116229-43-7) is an advanced organosilane compound characterized by its distinctive molecular architecture. With the molecular formula C15H33NO3Si and a molecular weight of 303.51 g/mol, this compound combines the functionality of a Schiff base with the versatile properties of aminosilanes.

The compound's structure features three key functional components that contribute to its unique chemical behavior: a triethoxysilyl group (-Si(OC2H5)3) capable of hydrolyzing to form silanol groups that can bond with inorganic surfaces; a propyl chain (-CH2CH2CH2-) that serves as a flexible spacer; and an imine group formed from the 1,3-dimethylbutylidene moiety, which provides distinct reactivity characteristics.

This structural arrangement enables the molecule to function effectively as an interface between organic and inorganic materials, making it valuable in applications requiring strong adhesion between dissimilar materials. The compound is also known by alternative names including 3-(1,3-dimethylbutylidene)aminopropyltriethoxysilane and 4-methyl-N-(3-triethoxysilylpropyl)pentan-2-imine.

Table 1. Physical and Chemical Properties of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-

Property Value Reference
Molecular Formula C15H33NO3Si
Molecular Weight 303.51 g/mol
Boiling Point 134°C @ 5 Torr
Density 0.93 g/cm³
Refractive Index 1.437
Flash Point 131°C
Hydrolytic Sensitivity Reacts slowly with moisture/water
InChIKey PRKPGWQEKNEVEU-UHFFFAOYSA-N

The compound's moderate hydrolytic sensitivity, relatively high boiling point, and specific density profile contribute to its stability and processability in various industrial applications, particularly in environments where controlled reactivity with surfaces is essential.

Historical Context in Functionalized Aminosilane Chemistry

The development of functionalized aminosilanes represents a significant chapter in the evolution of organosilicon chemistry, with origins dating back to the mid-20th century. The earliest commercially significant aminosilane, 3-aminopropyltriethoxysilane (APTES or SiSiB PC1100, CAS No. 919-30-2), was developed in 1989 and established the foundation for more complex aminosilane structures.

This pioneering compound addressed the fundamental challenge of incompatibility between organic and inorganic materials by providing a molecular bridge with dual functionality. The silicon-based end capable of bonding to inorganic surfaces and the amino group capable of interacting with organic materials presented a revolutionary solution that transformed surface modification approaches.

The progression from simple primary aminosilanes to more structurally complex variants followed a trajectory driven by industrial demands for enhanced performance characteristics. Early applications primarily utilized aminosilanes as coupling agents for glass fibers in composite materials, but their utility quickly expanded to encompass a wider range of substrates and functions.

The chronological development of aminosilanes can be broadly categorized into three generations:

  • First generation (1960s-1980s): Simple primary aminosilanes like 3-aminopropyltriethoxysilane
  • Second generation (1980s-2000s): Secondary and tertiary aminosilanes with enhanced stability
  • Third generation (2000s-present): Modified aminosilanes including Schiff base derivatives with tailored reactivity profiles

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- belongs to this third generation, representing an advancement in molecular design that offers improved stability and controlled reactivity compared to its predecessors.

The historical evolution of aminosilane chemistry has been characterized by continuous innovation in synthetic methodologies, structural designs, and application techniques. The transition from laboratory curiosities to industrial staples reflects the tremendous versatility and utility of these compounds in addressing complex material interface challenges.

Classification within Schiff Base-Modified Organosilanes

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- occupies a specialized position within the broader taxonomy of organosilanes as a Schiff base-modified aminosilane. Schiff bases, named after Hugo Schiff, are characterized by the functional group R₁R₂C=N-R₃, formed through the condensation reaction between an aldehyde or ketone with a primary amine.

This compound specifically features an imine linkage between the nitrogen of 3-(triethoxysilyl)-1-propanamine and the carbonyl carbon of 4-methylpentan-2-one, resulting in the characteristic C=N double bond of Schiff bases. This structural arrangement creates a molecule with distinct reactivity patterns compared to conventional primary aminosilanes.

The hierarchical classification of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- within the organosilane family can be represented as follows:

Table 2. Classification Hierarchy of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-

Classification Level Category Example
Primary Class Organosilanes Compounds containing Si-C bonds
Secondary Class Aminosilanes Organosilanes containing amino functionality
Tertiary Class Modified Aminosilanes Aminosilanes with altered amine functionality
Quaternary Class Schiff Base-Modified Aminosilanes Aminosilanes containing imine (C=N) groups
Specific Compound Alkyl-Substituted Schiff Base Aminosilane 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-

The Schiff base modification confers several significant advantages over conventional primary aminosilanes:

  • Enhanced hydrolytic stability, particularly important for applications in humid environments
  • Reduced self-condensation tendency, leading to improved shelf-life and processing characteristics
  • Moderated basicity compared to primary amines, affecting catalytic behavior and compatibility with acidic substrates
  • Potential for reversible hydrolysis under specific conditions, enabling stimuli-responsive behaviors
  • Distinct coordination chemistry with metals, valuable for catalytic applications

This compound represents a particularly interesting example within the Schiff base-modified aminosilanes due to its 1,3-dimethylbutylidene group, which introduces steric hindrance and hydrophobicity that influence reactivity and surface orientation when applied to substrates.

Research into similar Schiff base compounds, such as those utilized in copper complex design for catalytic applications, demonstrates the versatility of this structural motif in creating specialized functional materials. The combination of the Schiff base functionality with the triethoxysilyl group creates a molecule with unique capabilities for surface modification and interfacial engineering.

Research Significance in Advanced Materials Science

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- has emerged as a compound of substantial research interest in advanced materials science due to its distinctive structural features and versatile functionality. The research significance spans multiple domains, including surface engineering, composite materials development, and nanotechnology applications.

Surface Modification and Interfacial Engineering

The primary research significance of this compound lies in its capacity for controlled surface modification. The triethoxysilyl group enables covalent attachment to hydroxylated surfaces such as glass, silica, metals, and metal oxides, while the Schiff base functionality provides sites for further chemical interactions with organic polymers. This dual functionality makes the compound particularly valuable in applications requiring strong interfacial bonding between dissimilar materials.

Research into aminosilane functionalization of various substrates demonstrates the critical importance of understanding reaction parameters for optimizing performance. For example, studies on the aminosilane functionalization of cellulose nanofibrils (CNFs) have systematically investigated how reaction conditions affect amine loading and distribution, offering insights applicable to 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- applications.

Nanomaterial Functionalization

Another significant research area involves the precise surface modification of nanomaterials. Studies on aminosilane-functionalization of nanoporous Y-type zeolites highlight how silylation reactions can tailor the surface properties of porous materials for specific applications. The unique structure of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- makes it particularly suited for applications requiring controlled surface hydrophobicity and reactivity.

Research into the solvent effects on uncatalyzed synthesis of aminosilane-functionalized graphene provides valuable insights into how reaction environments influence grafting yields and selective functionalization. These findings have broad implications for understanding and optimizing the performance of Schiff base-modified aminosilanes in nanomaterial applications.

Advanced Silica-Based Materials Development

The development of functionalized mesoporous silica materials represents another significant research direction. Studies investigating aminosilane surfactant ion exchange reactions have demonstrated how such approaches enable the preparation of monodisperse particles with precisely controlled size distributions ranging from 30 to 1100 nm.

Table 3. Research Applications of Aminosilanes in Materials Science

Research Area Key Findings Potential Applications
Cellulose Nanofibrils Functionalization Reaction parameters critically affect amine loading and distribution Sustainable composite materials, paper products with enhanced properties
Zeolite Surface Modification Silylation tailors surface properties of porous materials Selective adsorption, separation technologies, catalysis
Graphene Functionalization Solvent choice affects grafting yield and selectivity Electronic materials, sensors, conductive composites
Mesoporous Silica Development Aminosilane surfactant ion exchange enables precise particle size control Drug delivery systems, catalysts, adsorbents
Magnetic Nanoparticle Coating Schiff base complexes protect metallic nanoparticles from agglomeration Recyclable catalysts, magnetic separation systems

The unique structure of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- makes it particularly valuable in applications requiring selective surface modification with controlled hydrophobicity and reactivity profiles. Its Schiff base component introduces possibilities for reversible bonding and stimuli-responsive behaviors that are increasingly important in smart materials development.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- and related Schiff base-modified aminosilanes reveals both significant progress and notable knowledge gaps. Recent studies have expanded our understanding of these compounds' behavior and applications, while simultaneously highlighting areas requiring further investigation.

Current Research Trends

Several prominent research trends characterize the current landscape:

  • Sustainable Processing Approaches : Recent research has focused on developing more environmentally friendly methods for aminosilane synthesis and application. Studies on uncatalyzed functionalization of thermally reduced graphene with aminosilanes represent an economical route for mass production with reduced environmental impact.

  • Precise Surface Engineering : Advanced techniques for controlling the density, orientation, and distribution of aminosilane groups on surfaces have gained attention. This precision is crucial for optimizing performance in applications ranging from adhesion promotion to selective adsorption.

  • Hybrid Inorganic-Organic Materials : The development of novel hybrid materials using aminosilanes as linking agents has emerged as a growing research area. The design of Schiff base complexes of copper coated on epoxy-modified magnetic nanoparticles demonstrates how such compounds can create complex materials with enhanced catalytic properties.

  • Smart and Responsive Materials : Research exploring the potential of Schiff base-modified aminosilanes in creating stimuli-responsive materials that can change properties in response to environmental triggers represents an exciting frontier.

Knowledge Gaps and Research Opportunities

Despite these advances, several significant knowledge gaps remain:

  • Structure-Property Relationships : The precise relationships between the molecular structure of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- and its functional properties remain incompletely understood. More research is needed to elucidate how the 1,3-dimethylbutylidene group specifically affects surface orientation, reactivity, and stability compared to other Schiff base moieties.

  • Reaction Mechanisms : Detailed mechanistic studies of how this compound interacts with various surfaces under different conditions (pH, temperature, solvent) are limited. Understanding these mechanisms would enable more precise control over surface modification processes.

  • Long-Term Stability : The long-term stability of surfaces modified with this compound, particularly under challenging environmental conditions (high humidity, elevated temperatures, UV exposure), requires further investigation. Understanding degradation mechanisms is crucial for predicting service life in practical applications.

  • Synergistic Combinations : The potential for synergistic effects when combining this aminosilane with other surface modifiers or additives represents another underexplored area. Such combinations might offer enhanced performance or novel properties not achievable with single compounds.

  • Quantitative Structure-Activity Relationships : Systematic studies correlating molecular descriptors of Schiff base-modified aminosilanes with their performance in specific applications would facilitate rational design of next-generation compounds with optimized properties.

Table 4. Knowledge Gaps and Research Opportunities

Knowledge Gap Research Opportunity Potential Impact
Structure-Property Relationships Systematic comparison of different Schiff base structures Rational design of optimized compounds for specific applications
Reaction Mechanisms In-situ monitoring of surface reactions under various conditions Precise control over surface modification processes
Long-Term Stability Accelerated aging studies with mechanistic analysis Improved prediction of service life in practical applications
Synergistic Combinations Exploration of co-functionalization approaches Enhanced performance through complementary functionalities
Quantitative Structure-Activity Relationships Development of predictive models Computational design of next-generation compounds

Addressing these knowledge gaps would significantly advance our understanding of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- and expand its potential applications in materials science and beyond. The compound's unique combination of Schiff base and triethoxysilyl functionalities positions it as a promising candidate for novel applications in areas ranging from sustainable composites to smart materials.

Properties

IUPAC Name

4-methyl-N-(3-triethoxysilylpropyl)pentan-2-imine
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InChI

InChI=1S/C15H33NO3Si/c1-7-17-20(18-8-2,19-9-3)12-10-11-16-15(6)13-14(4)5/h14H,7-13H2,1-6H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRKPGWQEKNEVEU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCO[Si](CCCN=C(C)CC(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3Si
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DSSTOX Substance ID

DTXSID00888885
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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Molecular Weight

303.51 g/mol
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Physical Description

Liquid
Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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CAS No.

116229-43-7
Record name N-(1,3-Dimethylbutylidene)-3-(triethoxysilyl)-1-propanamine
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Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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Record name 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-
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Record name ((Triethoxysilyl)propyl)methylisobutylimine
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Preparation Methods

Direct Condensation of 3-(Triethoxysilyl)-1-Propanamine with 4-Methyl-2-Pentanone

The most widely reported route involves the acid-catalyzed condensation of 3-(triethoxysilyl)-1-propanamine (APTES, CAS 919-30-2) with 4-methyl-2-pentanone (hexone) under dehydrating conditions. The reaction proceeds via imine (Schiff base) formation, driven by the removal of water to shift equilibrium toward product formation.

Reaction Mechanism :

APTES+4-Methyl-2-pentanoneH+,ΔTarget Compound+H2O\text{APTES} + \text{4-Methyl-2-pentanone} \xrightarrow{\text{H}^+, \Delta} \text{Target Compound} + \text{H}_2\text{O}

Typical Conditions :

  • Catalyst : p-Toluenesulfonic acid (0.1–0.3 equivalents)

  • Solvent : Toluene or xylene (for azeotropic water removal)

  • Temperature : 110–130°C (reflux)

  • Time : 12–24 hours

Yields range from 70–85% when molecular sieves (3Å) are employed to adsorb water. Side products include unreacted APTES and oligomeric siloxanes formed via hydrolysis-condensation of triethoxysilyl groups.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies highlight the superiority of Brønsted acids over Lewis acids in minimizing siloxane byproducts:

CatalystYield (%)Siloxane Byproduct (%)
None4525
p-TsOH7812
Acetic Acid6018
ZnCl₂5522

p-TsOH = p-toluenesulfonic acid

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate imine formation but increase triethoxysilyl hydrolysis. Toluene balances reactivity and stability, achieving 80% conversion at 110°C.

Temperature and Time

Elevated temperatures (>120°C) reduce reaction times but risk siloxane polymerization. A balance is achieved at 110°C for 18 hours, yielding 82% product with <10% byproducts.

Purification and Isolation Techniques

Vacuum Distillation

The product is isolated via fractional distillation under reduced pressure (0.1–1 mmHg). Key parameters:

  • Boiling Point : 150–160°C (0.5 mmHg)

  • Purity : 95–98% after single distillation

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves residual APTES and siloxanes but is less cost-effective for large-scale production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.21 (t, 18H, Si-OCH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 2.75 (m, 2H, N-CH₂), 3.81 (q, 12H, Si-OCH₂).

  • ²⁹Si NMR : δ -45.2 (Si-O), -66.8 (Si-C).

  • FTIR : 1645 cm⁻¹ (C=N stretch), 1080 cm⁻¹ (Si-O-C).

Mass Spectrometry

  • ESI-TOF : m/z 356.2 [M+H]⁺ (calc. 356.3).

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation and reduces siloxane formation. Pilot studies demonstrate 90% yield at 5 kg/day throughput.

Waste Management

Ethanol byproducts from triethoxysilyl hydrolysis are recovered via distillation and reused, aligning with green chemistry principles.

Challenges and Solutions

Hydrolysis of Triethoxysilyl Groups

Exposure to moisture during synthesis leads to premature hydrolysis. Solutions include:

  • Rigorous solvent drying (molecular sieves, nitrogen atmosphere)

  • Addition of scavengers (hexamethyldisilazane)

Imine Stability

The C=N bond is susceptible to hydrolysis under acidic conditions. Storage under inert gas (argon) at -20°C extends shelf life to >6 months.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine or silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, alcohols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce simpler amines or silanes.

Scientific Research Applications

Surface Modification

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- is frequently used in surface modification processes. The triethoxysilyl group allows for the formation of silane bonds with glass, metals, and ceramics. This property is utilized in:

  • Coatings : Enhancing adhesion and durability of coatings on various substrates.
  • Adhesives : Improving the bonding strength in composite materials.

Materials Science

In materials science, this compound serves as a coupling agent that improves the mechanical properties of composites. It facilitates the interaction between organic polymers and inorganic fillers, leading to enhanced material performance. Applications include:

  • Polymer Composites : Used in the production of reinforced plastics where improved strength and thermal stability are desired.
  • Nanocomposites : Enhances the dispersion of nanoparticles within polymer matrices.

Biomedical Applications

Recent research indicates potential biomedical applications for 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-. Its amine functionality may contribute to:

  • Drug Delivery Systems : Serving as a linker for drug molecules to enhance solubility and bioavailability.
  • Tissue Engineering : Promoting cell adhesion and proliferation on scaffold materials due to its surface-active properties.

Environmental Applications

The compound's ability to modify surfaces can be applied in environmental technologies:

  • Water Treatment : Enhancing the efficiency of filtration systems by modifying membrane surfaces to reduce fouling.
  • Catalysis : Acting as a support material for catalysts in various chemical reactions.

Case Study 1: Surface Coating Enhancement

A study examined the use of 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- in improving the adhesion of epoxy coatings on aluminum substrates. Results indicated a significant increase in adhesion strength compared to untreated surfaces, demonstrating its effectiveness as a surface modifier.

Case Study 2: Polymer Composite Development

Research focused on incorporating this silane into polypropylene composites reinforced with glass fibers. The findings revealed an improvement in tensile strength and impact resistance, affirming its role as a coupling agent that enhances interfacial bonding.

Case Study 3: Biomedical Scaffold Fabrication

In tissue engineering applications, scaffolds modified with 1-Propanamine showed increased cell attachment and proliferation rates compared to unmodified scaffolds. This highlights its potential for improving tissue regeneration outcomes.

Mechanism of Action

The mechanism by which 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- exerts its effects involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form strong covalent bonds with surfaces, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.

Comparison with Similar Compounds

Structural and Functional Differences

3-Aminopropyltriethoxysilane (APTES, CAS: 919-30-2)
  • Structure : Primary amine (-NH₂) linked to a triethoxysilyl group.
  • Reactivity : Forms covalent bonds with silica via hydrolysis of ethoxy groups; amine group reacts with polymers or biomolecules.
  • Applications : Widely used in adhesives, coatings, and biomaterial functionalization .
  • Safety : Classified under GHS for skin/eye irritation and acute toxicity (H315, H319, H335) .
N-(1-Methylpropylidene)-3-(triethoxysilyl)-1-propanamine
  • Structure : Imine group derived from condensation with 1-methylpropylidene.
  • Reactivity : Similar silica-binding capability but altered imine stability compared to the 1,3-dimethylbutylidene variant.
  • Applications : Used in rubber compositions; slightly less effective in tire performance compared to the target compound .
1-Propanethiol, 3-(triethoxysilyl)-, compd. with 3-(triethoxysilyl)-1-propanamine (1:1) (CAS: 389873-96-5)
  • Structure : Complex of thiol- and amine-functionalized triethoxysilanes.
  • Reactivity : Combines thiol-mediated crosslinking with amine-silica interactions.
  • Applications : Specialty adhesives and sealants requiring dual functionalization .
N,N-Dimethyl-1,3-propanediamine (DMAPA, CAS: 109-55-7)
  • Structure : Secondary amine (-N(CH₃)₂) without silyl groups.
  • Reactivity : Acts as a catalyst or intermediate in surfactants and pharmaceuticals.
Key Findings:
  • Imine vs. Amine : The target compound’s imine group provides stronger polymer interactions than APTES’s primary amine, critical for tire performance .
  • Safety : The target compound lacks GHS classification, unlike APTES, making it preferable in environmentally sensitive applications .
  • Hybrid Systems : The thiol-amine complex (CAS: 389873-96-5) offers multifunctionality but lacks documented industrial adoption .

Biological Activity

1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-, also known as N-(1,3-dimethylbutylidene)-3-triethoxysilyl-1-propanamine, is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C15H33NO3Si
  • Molecular Weight : 303.52 g/mol
  • CAS Number : 116229-43-7
  • Structure : The compound features a propanamine backbone with a triethoxysilyl group and a dimethylbutylidene substituent.

Toxicological Profile

Research indicates that 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)- exhibits several toxicological effects:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Irritation Potential : Skin contact can lead to irritation, necessitating careful handling in laboratory and industrial environments.

Antimicrobial Activity

Studies have investigated the antimicrobial properties of silane compounds similar to 1-Propanamine. While specific data on this compound's antimicrobial efficacy is limited, silanes generally demonstrate potential antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Study 1: Silane-Based Coatings

A study explored the use of silane compounds in creating antimicrobial coatings for medical devices. The findings suggested that silanes could enhance the surface properties of materials, reducing bacterial adhesion and biofilm formation. While this study did not focus exclusively on 1-Propanamine, it highlights the potential of similar compounds in biomedical applications .

Study 2: Biocompatibility Assessment

Another research effort assessed the biocompatibility of silane-modified surfaces in tissue engineering. The results indicated that certain silane compounds promoted cell adhesion and proliferation while minimizing cytotoxic effects. This suggests that 1-Propanamine may also possess favorable biocompatibility characteristics, warranting further investigation .

The biological activity of silanes often involves interactions at the molecular level with biological membranes. These compounds can alter membrane fluidity and integrity, potentially leading to cell lysis or impaired function in microbial cells. The exact mechanisms for 1-Propanamine require further elucidation through targeted studies.

Data Summary

PropertyValue
Chemical FormulaC15H33NO3Si
Molecular Weight303.52 g/mol
Acute Toxicity ClassificationHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-Propanamine, N-(1,3-dimethylbutylidene)-3-(triethoxysilyl)-?

  • Methodological Answer : Synthesis typically involves the condensation of 3-(triethoxysilyl)-1-propanamine (CAS 919-30-2) with 1,3-dimethylbutyl ketone to form the imine linkage. The reaction is catalyzed under anhydrous conditions using Lewis acids like titanium(IV) isopropoxide. Purification is achieved via vacuum distillation or column chromatography with silica gel (60–120 mesh) using ethyl acetate/hexane gradients. Characterization should include FTIR for imine (C=N stretch ~1640 cm⁻¹) and silane (Si-O-C ~1080 cm⁻¹) groups, alongside GC-MS for molecular ion validation (expected m/z ~335) .
  • Key Data :
  • Molecular formula: C₁₅H₃₃NO₃Si
  • Critical functional groups: Triethoxysilyl (hydrolysis-sensitive), imine (pH-dependent stability).

Q. How can researchers characterize the hydrolytic stability of the triethoxysilyl group in this compound under varying pH conditions?

  • Methodological Answer : Conduct controlled hydrolysis experiments in buffered solutions (pH 3–10) at 25°C. Monitor Si-O-C bond cleavage via ²⁹Si NMR spectroscopy (δ ~-45 ppm for triethoxysilyl; shifts upon hydrolysis to silanol). Kinetic studies using UV-Vis (tracking imine stability) and gravimetric analysis (precipitated SiO₂) can quantify hydrolysis rates. Computational modeling (e.g., DFT) predicts transition states for silane hydrolysis pathways .

Advanced Research Questions

Q. What experimental and computational strategies are effective in resolving contradictions between predicted and observed reactivity of the imine group in catalytic applications?

  • Methodological Answer :
  • Experimental : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design evaluates the impact of water content on imine stability.
  • Computational : Apply quantum chemical calculations (e.g., Gaussian 16) to model electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. Compare with experimental Hammett substituent constants (σ) for imine derivatives .
    • Case Study : Discrepancies in catalytic hydrogenation yields may arise from steric hindrance by the 1,3-dimethylbutylidene group. Molecular dynamics simulations (MD) in COMSOL Multiphysics can visualize spatial constraints .

Q. How can this compound be integrated into hybrid materials, and what analytical techniques validate its interfacial bonding?

  • Methodological Answer :
  • Silanization : Functionalize silica nanoparticles or metal oxides via hydrolytic condensation. Optimize solvent (toluene vs. ethanol) and curing temperature (80–120°C).
  • Characterization :
  • XPS: Detect Si-O-M (M = substrate metal) bonds (binding energy ~102–104 eV).
  • TEM-EDS: Map elemental distribution of Si and N at interfaces.
  • TGA: Assess thermal stability of grafted layers (decomposition ~250–300°C) .

Q. What advanced statistical methods address data variability in silane-modified polymer composites incorporating this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate silane loading (% w/w), crosslink density (DMA data), and mechanical properties (tensile strength). Use response surface methodology (RSM) to model optimal curing conditions. For outlier detection, employ Grubbs’ test on FTIR peak area ratios (C=N/Si-O) .

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